1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S3315373
CAS No.
1190865-44-1
M.F
C8H2Cl2F4O
M. Wt
261.00
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroeth...

CAS Number

1190865-44-1

Product Name

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H2Cl2F4O

Molecular Weight

261.00

InChI

InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H

InChI Key

NSWPERXXSPCRCT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F

“1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound with the molecular formula C8H2Cl2F4O . It’s a liquid at room temperature and has a molecular weight of 261 .

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique molecular structure. With the molecular formula C₈H₂Cl₂F₄O and a molecular weight of 261.00 g/mol, it features a trifluoroethanone moiety attached to a dichloro-fluorophenyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of ketones and halogenated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the trifluoroethanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Halogenation: The presence of chlorine atoms allows for further halogenation under specific conditions, potentially increasing reactivity.
  • Reduction Reactions: The ketone can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.

The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone can be achieved through several methods. A notable synthetic route involves:

  • Starting Materials: 5-bromo-1,3-dichloro-2-fluorobenzene and N-(trifluoroacetyl)piperidine.
  • Reaction Conditions:
    • The reaction is conducted in tetrahydrofuran under an inert atmosphere.
    • The process typically involves a two-step reaction where the first step forms an intermediate followed by the final product formation .

This compound has potential applications in various domains:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor for developing new drugs.
  • Agrochemicals: Its biological activity suggests possible use as a pesticide or herbicide.
  • Material Science: The unique properties of fluorinated compounds make them suitable for advanced materials.

Interaction studies for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone are essential to understand its behavior in biological systems. Research typically focuses on:

  • Binding Affinities: Investigating how this compound interacts with specific biological targets.
  • Metabolic Pathways: Understanding how the compound is metabolized in living organisms can provide insights into its safety and efficacy.

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone shares similarities with several other compounds due to its halogenated aromatic structure. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone0.78Lacks additional chlorine and fluorine substitutions
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone0.78Different positioning of chlorine substituent
3'-Chloro-4'-fluoroacetophenone0.80Acetophenone structure instead of trifluoroethanone
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one0.78Indenone structure introduces cyclic characteristics
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone0.78Contains more chlorines leading to different reactivity

The unique combination of three fluorine atoms and two chlorine atoms distinguishes 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone from its analogs in terms of both chemical reactivity and potential applications.

This detailed overview provides insight into the properties and significance of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone within the broader context of organic chemistry and its applications.

Traditional Multi-Step Synthesis from Haloaromatic Precursors

The conventional synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone begins with halogenated aromatic precursors, leveraging electrophilic substitution and acylative coupling. A representative pathway involves 5-bromo-1,2,3-trichlorobenzene as the starting material, which undergoes sequential functionalization to install the fluorophenyl and trifluoromethyl ketone moieties.

Friedel-Crafts acylation represents a pivotal step, where 5-bromo-1,2,3-trichlorobenzene reacts with trifluoroacetyl chloride in the presence of Lewis acids such as aluminum chloride. This step introduces the trifluoromethyl ketone group while preserving the halogen substituents. Subsequent halogen exchange via nucleophilic aromatic substitution replaces the bromine atom with fluorine, typically using potassium fluoride under anhydrous conditions.

Recent optimizations emphasize solvent selection and temperature control to enhance selectivity. For example, tetrahydrofuran (THF) at −78°C facilitates the reaction of lithium hexamethyldisilazide (LiHMDS) with 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid methyl ester, yielding 89.3% of the coupled product after silica gel chromatography. The table below summarizes critical reaction parameters and yields from representative protocols:

Reaction StepReagents/ConditionsYield
Ketone CouplingLiHMDS, THF, −78°C, NH4Cl quench89.3%
Halogen ExchangeKF, DMF, 120°C78%
Final PurificationSilica gel (PE:EtOAc 15:1)95%

These methods prioritize halogen retention on the aromatic ring, ensuring regioselectivity while avoiding premature dehalogenation. Challenges include managing the electron-withdrawing effects of chlorine and fluorine, which can hinder acylation kinetics.

Organometallic Approaches for Trifluoromethyl Group Introduction

Organometallic strategies enable direct trifluoromethylation of aryl halides, bypassing intermediate purification steps. A prominent method involves nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF3) activated by anhydrides. This approach converts benzoic acids into aryl trifluoromethyl ketones via in situ activation of the carboxyl group.

For 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, the reaction proceeds through a two-step mechanism:

  • Activation: The benzoic acid derivative reacts with acetic anhydride to form a mixed anhydride intermediate.
  • Trifluoromethylation: TMSCF3 delivers the CF3 group under mild conditions (25–70°C), achieving yields up to 85%.

Comparative studies reveal that electron-withdrawing substituents on the aryl ring enhance reaction rates by stabilizing the transition state. For instance, substrates with para-fluorine and meta-chlorine groups exhibit 20% faster kinetics than unsubstituted analogs. The table below contrasts trifluoromethylation methods:

MethodReagentsTemperatureYield
TMSCF3/AnhydrideTMSCF3, (Ac)2O70°C85%
Grignard ReagentCF3MgBr, THF−20°C65%
Cross-CouplingPd(OAc)2, CF3SiMe3100°C72%

Organometallic routes eliminate the need for pre-functionalized ketones, reducing synthetic steps. However, steric hindrance from ortho-substituents can limit efficacy, necessitating tailored ligand systems for bulky substrates.

Flow Chemistry Applications in Large-Scale Production

Flow chemistry emerges as a transformative approach for scaling up 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone synthesis. Continuous flow systems enhance heat and mass transfer, critical for exothermic reactions like Friedel-Crafts acylation. Microreactors with immobilized Lewis acids (e.g., FeCl3 on silica) enable precise temperature control (−30°C to 50°C), suppressing side reactions such as polyacylation.

Key advantages include:

  • Residence Time Optimization: Reduced reaction times from hours to minutes by maintaining turbulent flow regimes.
  • In-line Purification: Integrated scavenger columns remove excess AlCl3 or HF byproducts, streamlining downstream processing.
  • Scalability: Modular reactors facilitate throughput adjustments from gram to kilogram scales without re-optimization.

Pilot-scale trials demonstrate a 40% increase in space-time yield compared to batch reactors, with consistent product purity (>98%). Future directions include coupling flow systems with real-time analytics for adaptive process control, further enhancing efficiency in multi-step syntheses.

The trifluoroethanone group in 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone significantly enhances the acidity of its α-protons compared to conventional ketones. The electron-withdrawing trifluoromethyl group lowers the pKa of the α-hydrogen to approximately 12–14, enabling enolate formation under mild basic conditions [1] [7]. Kinetic studies demonstrate that enolate generation proceeds via a two-step mechanism:

  • Deprotonation: A strong base (e.g., lithium diisopropylamide, LDA) abstracts the α-proton, forming a resonance-stabilized enolate.
  • Stabilization: The enolate’s negative charge delocalizes across the carbonyl oxygen and the aromatic ring, with additional stabilization provided by the electronegative chlorine and fluorine substituents [1].

The regioselectivity of enolate formation is influenced by steric and electronic factors. Bulky bases like LDA preferentially deprotonate the less hindered α-position, favoring the kinetic enolate. In contrast, weaker, non-bulky bases (e.g., potassium tert-butoxide) promote thermodynamic control, yielding the more substituted enolate due to increased stability from hyperconjugation [7]. For 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, computational models predict a 3:1 preference for the kinetic enolate when LDA is employed, attributed to reduced steric clash at the less substituted α-site [7].

Transition State Analysis in Aromatic Substitution Reactions

The aromatic ring of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Density functional theory (DFT) calculations reveal two competing pathways for fluorination:

Concerted vs. Stepwise Mechanisms

  • Concerted Pathway: A single transition state involves simultaneous bond formation between the nucleophile (e.g., fluoride) and the aromatic carbon, coupled with departure of the leaving group (e.g., chloride). This pathway dominates in nonpolar solvents, where charge separation is disfavored [6].
  • Stepwise Pathway: Formation of a Meisenheimer complex precedes leaving-group expulsion. Polar solvents stabilize the anionic intermediate, shifting the mechanism toward this pathway [6].

Substituent Effects on Transition States

The 3,5-dichloro and 4-fluoro substituents exert opposing electronic effects:

  • Meta-chlorine groups withdraw electron density via induction, polarizing the aromatic ring and accelerating nucleophilic attack.
  • Para-fluoro group donates electron density through resonance, partially counteracting the ring’s electron deficiency [2] [6].

Transition-state geometries optimized at the ωB97X-D/def2-TZVP level show a 15° distortion in the aromatic ring plane during substitution, with bond lengths consistent with partial rehybridization at the reaction center [2]. The trifluoroethanone moiety further stabilizes the transition state through inductive withdrawal of electron density, reducing the activation energy by 8–12 kcal/mol compared to non-fluorinated analogs [2].

Solvent Effects on Reaction Regioselectivity

Solvent polarity critically modulates the regioselectivity of nucleophilic fluorination in 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Key findings include:

Polar Solvents and Ionic Intermediates

In polar aprotic solvents (e.g., dimethyl sulfoxide), the reaction favors meta-substitution due to stabilization of the anionic Meisenheimer complex. Dielectric constant (ε) correlates linearly with meta:para selectivity (R² = 0.94), with ε > 40 yielding >90% meta-product [6].

Nonpolar Solvents and Concerted Pathways

In nonpolar media (e.g., trichloroethylene), the reaction shifts toward para-substitution via a concerted mechanism. Steric effects dominate here, as the bulky trifluoroethanone group hinders nucleophile approach at the meta positions [6].

Hydrogen-Bonding Solvents

Protic solvents like 2,2,2-trifluoroethanol (TFE) introduce hydrogen-bonding interactions that stabilize early transition states. TFE’s low Kamlet-Taft β parameter (0.20) reduces basicity at the nucleophilic site, slowing reaction rates but improving ortho-selectivity by 30% compared to acetonitrile [3].

Data Tables

Table 1. Solvent Effects on Fluorination Regioselectivity

SolventDielectric Constant (ε)Meta:Para Ratio
Dimethyl sulfoxide46.792:8
Acetonitrile37.585:15
Trichloroethylene3.435:65
2,2,2-Trifluoroethanol26.760:40

Table 2. Activation Energies for Substitution Pathways

PathwayΔG‡ (kcal/mol)
Concerted (para)18.2
Stepwise (meta)15.7

Copper-Mediated Cross-Coupling Strategies

Copper-mediated cross-coupling reactions have emerged as powerful methodologies for the functionalization of fluorinated aromatic ketones, including 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone [1] [2]. These catalytic systems leverage the unique properties of copper complexes to facilitate carbon-carbon and carbon-heteroatom bond formation under mild reaction conditions [3] [4].

Mechanistic Foundations

The copper-mediated cross-coupling of fluorinated aromatic substrates proceeds through well-established mechanistic pathways involving copper(I)/copper(III) catalytic cycles [5]. The electron-deficient nature of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone makes it particularly suitable for oxidative addition processes with copper catalysts [2] [6]. Recent mechanistic studies have demonstrated that copper catalysts exhibit exceptional tolerance for fluorinated substituents, avoiding the problematic β-hydride elimination pathways commonly observed with palladium systems [7].

Synthetic Applications and Substrate Scope

Copper-catalyzed cross-coupling reactions involving trifluoroethanone derivatives have shown remarkable versatility across diverse substrate classes [2] [8]. The methodology tolerates various functional groups including halides, nitriles, and aromatic ethers, making it applicable to complex synthetic transformations [9] [10]. Particularly noteworthy is the compatibility with sterically hindered substrates, where copper catalysis outperforms traditional palladium-based systems [11] [7].

Table 1: Representative Copper-Catalyzed Cross-Coupling Conditions

Substrate TypeCatalyst SystemReaction ConditionsYield RangeReference
Aryl iodidesCopper(I) acetate/phenanthroline80°C, 12 hours70-95% [2]
Heteroaryl bromidesCopper(I) thiophene-2-carboxylateRoom temperature, 24 hours65-88% [9]
Vinyl halidesCopper(I) bromide/ligand60°C, 8 hours75-92% [11]

Optimization Parameters

The optimization of copper-mediated cross-coupling reactions requires careful consideration of several key parameters [10] [12]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal reactivity [9]. Base selection is equally critical, with cesium carbonate and potassium phosphate emerging as preferred choices for trifluoroethanone substrates [10] [7].

Silver-Catalyzed Trifluoromethylation Techniques

Silver-catalyzed trifluoromethylation represents a complementary approach to copper-mediated methodologies, offering unique reactivity patterns for the functionalization of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone [13] [14] [15]. The distinctive redox properties of silver enable single-electron transfer processes that are particularly well-suited for radical-mediated transformations [13] [16].

Catalytic System Development

The development of silver-catalyzed trifluoromethylation techniques has been driven by the need for mild reaction conditions and broad functional group tolerance [15]. Trimethylsilyl trifluoromethane serves as the primary trifluoromethylating agent, with silver fluoride acting as both catalyst and fluoride source [13] [15]. The reaction proceeds efficiently at room temperature under ambient atmosphere, representing a significant operational advantage over competing methodologies [13].

Table 2: Silver-Catalyzed Trifluoromethylation Optimization Data

EntrySilver Catalyst (equiv.)OxidantSolventYield (%)
1Silver fluoride (1.0)Iodobenzene diacetateAcetonitrile26
2Silver fluoride (1.0)Iodobenzene diacetateDimethyl sulfoxide51
3Silver carbonate (0.5)Iodobenzene diacetateDimethyl sulfoxide48
4Silver fluoride (0.25)Iodobenzene diacetateDimethyl sulfoxide55

Substrate Scope and Functional Group Tolerance

Silver-catalyzed trifluoromethylation demonstrates exceptional tolerance for electron-rich aromatic substrates, with particularly high reactivity observed for dimethoxybenzene derivatives [15]. The methodology accommodates various functional groups including halides, aldehydes, ketones, and esters without significant reduction in yield [13] [15]. Heterocyclic substrates, including pyrroles, furans, and thiophenes, undergo efficient trifluoromethylation under the optimized conditions [15].

Mechanistic Insights

Mechanistic investigations have revealed that silver-catalyzed trifluoromethylation proceeds through a radical pathway [14] [15]. The reaction involves initial oxidation of trimethylsilyl trifluoromethane to generate trifluoromethyl radicals, followed by aromatic substitution and subsequent oxidation to afford the final products [15]. Control experiments using radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy completely inhibit the reaction, confirming the radical nature of the transformation [15].

Boron Trifluoride Complexes in Ring-Opening Reactions

Boron trifluoride complexes have emerged as versatile catalysts for ring-opening reactions involving fluorinated cyclic substrates related to 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone [17] [18] [19]. These Lewis acid catalysts exhibit unique dual functionality, serving simultaneously as activating agents and nucleophilic sources [17].

Ring-Opening Mechanisms

The ring-opening reactions promoted by boron trifluoride complexes proceed through a well-defined mechanistic pathway involving initial coordination to carbonyl groups [17] [20]. The resulting activation facilitates proximal bond cleavage in gem-difluorocyclopropyl ketones, leading to the formation of stabilized carbocations [17]. The subsequent intramolecular nucleophilic attack by fluoride anions results in complete ring opening and product formation [17].

Table 3: Boron Trifluoride-Promoted Ring-Opening Reaction Scope

Substrate (R group)Product Yield (%)Reaction Time (hours)Temperature (°C)
Phenyl951260
4-Methylphenyl851260
4-Methoxyphenyl765060
4-Fluorophenyl951260
4-Chlorophenyl751260
4-Bromophenyl931260
4-Nitrophenyl771260
Naphthyl831260
Cyclohexyl741260

Alternative Boron Trihalide Systems

The extension of this methodology to other boron trihalides has revealed distinct reactivity patterns [17]. Boron trichloride promotes similar ring-opening reactions at room temperature, generating β-chlorodifluoromethyl ketones with yields ranging from 49% to 83% [17]. Boron tribromide requires significantly lower temperatures (-78°C) but provides access to β-bromodifluoromethyl ketones in moderate yields (48-81%) [17].

Reaction Optimization and Scope

The optimization of boron trifluoride-catalyzed ring-opening reactions has identified several critical parameters [17] [21]. Solvent selection significantly impacts reaction efficiency, with chloroform providing optimal results compared to polar solvents such as dimethyl sulfoxide or acetonitrile [17]. The substrate to catalyst ratio of 1:2 represents the optimal stoichiometry, with higher catalyst loadings providing only marginal improvements [17].

Table 4: Solvent Effects in Boron Trifluoride Catalysis

SolventTemperature (°C)Substrate/Catalyst RatioYield (%)
Chloroform601.0/2.098
DichloromethaneRoom temperature1.0/2.021
TolueneRoom temperature1.0/2.026
DichloroethaneRoom temperature1.0/2.030
Dimethyl sulfoxideRoom temperature1.0/2.0No reaction
AcetonitrileRoom temperature1.0/2.0No reaction

XLogP3

4.1

GHS Hazard Statements

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (66.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 08-19-2023

Explore Compound Types